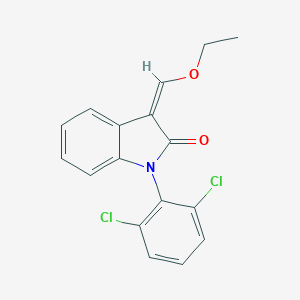
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the family of indolinone compounds and is known to selectively inhibit the activity of vascular endothelial growth factor (VEGF) receptors.
Mécanisme D'action
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of VEGF receptors, which are essential for the formation of new blood vessels. By inhibiting the activity of VEGF receptors, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis. In addition, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis, or the formation of new blood vessels. In addition, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells. Furthermore, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of several other kinases, including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for VEGF receptors. This allows researchers to selectively inhibit the activity of VEGF receptors without affecting other kinases. In addition, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to study the effects of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one on the immune system, as it has been shown to affect the activity of immune cells. Furthermore, the development of more soluble derivatives of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one could improve its effectiveness in lab experiments and potential use as an anti-cancer drug.
Conclusion
In conclusion, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It selectively inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. While 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, its low solubility in water can be a limitation. Nonetheless, there are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, including its potential use in combination with other anti-cancer drugs and the development of more soluble derivatives.
Méthodes De Synthèse
The synthesis of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,6-dichloroaniline with ethyl glyoxalate, followed by the reduction of the intermediate with sodium borohydride. The resulting product is then subjected to cyclization with the help of trifluoroacetic acid to produce 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has the potential to be used as an anti-cancer drug.
Propriétés
Nom du produit |
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C17H13Cl2NO2 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)indol-2-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-10-12-11-6-3-4-9-15(11)20(17(12)21)16-13(18)7-5-8-14(16)19/h3-10H,2H2,1H3/b12-10- |
Clé InChI |
MEFHIPKZNCNRMU-BENRWUELSA-N |
SMILES isomérique |
CCO/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES canonique |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)


